amine](/img/structure/B11760588.png)
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a fluorine atom at the 5-position of the pyrazole ring, an ethyl group at the 1-position, and a methoxypropylamine group attached to the pyrazole ring via a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials would be ethyl acetoacetate and hydrazine hydrate, which react to form 1-ethyl-3-methyl-1H-pyrazole.
Alkylation: The alkylation of the pyrazole ring with a suitable alkylating agent, such as bromoethane, introduces the ethyl group at the 1-position.
Attachment of the Methoxypropylamine Group: The final step involves the reaction of the fluorinated pyrazole with 3-methoxypropylamine in the presence of a base such as sodium hydride or potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropylamine group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the fluorine atom, potentially leading to the formation of dihydropyrazoles or defluorinated products.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides, resulting in a variety of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrazoles, defluorinated products.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, are of interest for drug development.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The fluorine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The methoxypropylamine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: Lacks the fluorine atom and methoxypropylamine group, resulting in different chemical and biological properties.
5-fluoro-1H-pyrazole: Contains the fluorine atom but lacks the ethyl and methoxypropylamine groups.
(3-methoxypropyl)amine: Lacks the pyrazole ring and fluorine atom.
Uniqueness
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine is unique due to its combination of a fluorinated pyrazole ring with an ethyl group and a methoxypropylamine group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C10H18FN3O |
|---|---|
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C10H18FN3O/c1-3-14-10(11)9(8-13-14)7-12-5-4-6-15-2/h8,12H,3-7H2,1-2H3 |
InChI-Schlüssel |
PVSSAZKWESZNOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)CNCCCOC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


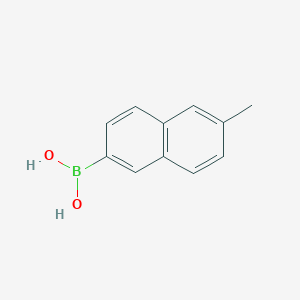
![methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11760512.png)

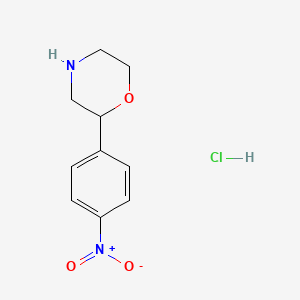
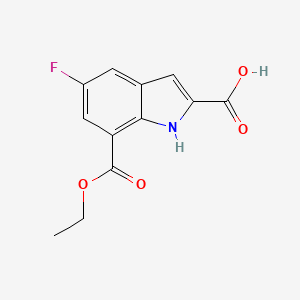


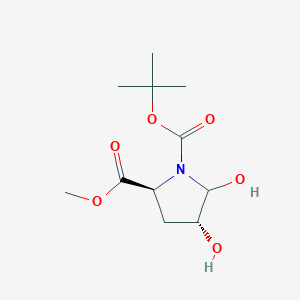

![(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate](/img/structure/B11760568.png)
![2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine](/img/structure/B11760592.png)
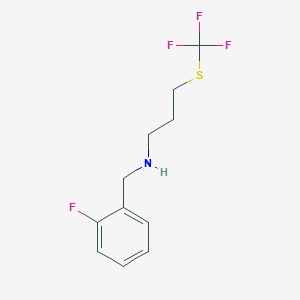
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760606.png)
![3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide](/img/structure/B11760611.png)
